molecular formula C15H27BO2 B1427761 2-(Cyclonon-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1041002-91-8

2-(Cyclonon-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1427761
CAS No.: 1041002-91-8
M. Wt: 250.19 g/mol
InChI Key: MBBBUKJYFHSXDR-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

2-(Cyclonon-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane belongs to the class of organoboron compounds , specifically pinacol boronic esters . Its IUPAC name reflects a cycloalkenyl substituent (cyclononene) attached to a boron atom coordinated by two pinacol-derived ligands. The compound’s molecular formula is C₁₅H₂₇BO₂ , with a molecular weight of 250.19 g/mol.

Structural Characteristics

  • Boron coordination : The boron atom is trivalent, forming a tetrahedral geometry with the pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) and the cyclononene moiety.
  • Cyclononene group : A nine-membered ring with one double bond, providing steric and electronic influences on reactivity.
Parameter Value
CAS Number 1041002-91-8
Molecular Formula C₁₅H₂₇BO₂
Molecular Weight 250.19 g/mol
SMILES CC1(C)OB(OC1(C)C)C1=CCCCCCCC1

Historical Development of Cycloalkenyl Boronic Esters

The synthesis of cycloalkenyl boronic esters emerged as a critical tool in cross-coupling reactions , particularly the Suzuki-Miyaura reaction. Early methods relied on hydroboration of alkenes with borane derivatives, but steric hindrance in larger rings limited efficiency.

Key Advancements

  • Diboron Reagents : The introduction of bis(pinacolato)diboron (B₂pin₂) enabled direct borylation of alkenes and alkynes under catalytic conditions (e.g., rhodium or iridium).
  • Ring-Contraction Strategies : Recent methodologies leverage electrophile-induced rearrangements of cyclic alkenyl boronates to access sterically congested cycloalkyl boronic esters.

Significance in Organoboron Chemistry

This compound exemplifies the versatility of boronic esters in asymmetric synthesis and stereoselective transformations . Its pinacol ester group stabilizes the boronic acid moiety, enhancing shelf life and reactivity in coupling reactions.

Applications

  • Cross-Coupling : Participates in Suzuki-Miyaura reactions to form carbon-carbon bonds, particularly valuable for constructing complex macrocyclic systems.
  • Stereochemical Control : The rigid cyclononene framework enables precise stereochemical outcomes in diastereodivergent synthesis.

Relationship to Other Cycloalkenyl Pinacol Boronic Esters

The compound shares structural and functional similarities with smaller cycloalkenyl analogs, differing primarily in ring size. Below is a comparative analysis:

Compound CAS Number Ring Size Key Applications
2-(Cyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 287944-10-9 5-membered Synthesis of quaternary stereocenters
2-(Cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 141091-37-4 6-membered Asymmetric total synthesis of natural products
This compound 1041002-91-8 9-membered Construction of macrocyclic boronic esters

Reactivity Trends

Larger rings (e.g., cyclononene) exhibit reduced ring strain , potentially altering reaction kinetics and stereoselectivity compared to smaller analogs.

Properties

IUPAC Name

2-(cyclononen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27BO2/c1-14(2)15(3,4)18-16(17-14)13-11-9-7-5-6-8-10-12-13/h11H,5-10,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBBBUKJYFHSXDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCCCCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90743939
Record name 2-(Cyclonon-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1041002-91-8
Record name 2-(Cyclonon-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Catalytic Borylation of Vinyl Triflates

A representative preparation method uses the vinyl triflate derivative of cyclononene as the substrate. The reaction conditions and outcomes are as follows:

Parameter Details
Substrate 4-(Trifluoromethyl)cyclonon-1-en-1-yl trifluoromethanesulfonate
Boron Source 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane (bis(pinacolato)diboron)
Catalyst Palladium(II) dichloride complex with 1,1'-bis(diphenylphosphino)ferrocene (Pd(dppf)Cl2)
Ligand 1,1'-Bis(diphenylphosphino)ferrocene (dppf)
Base Potassium acetate (KOAc)
Solvent 1,4-Dioxane
Temperature 80 °C
Reaction Time 12 hours
Atmosphere Nitrogen (inert)
Yield 48%
Purification Silica gel column chromatography with ethyl acetate/petroleum ether (1:20)
Product State White solid

Experimental Notes:

  • The reaction mixture is stirred under nitrogen to prevent oxidation of sensitive intermediates.
  • After completion, the solvent is removed under vacuum, and the residue is purified by chromatography to isolate the boronate ester.
  • The product is characterized by NMR spectroscopy showing vinyl and methyl signals consistent with the structure.

Mechanistic Insights and Optimization

  • The palladium catalyst facilitates oxidative addition of the vinyl triflate, followed by transmetalation with the boron reagent, and reductive elimination to form the vinyl boronate ester.
  • Potassium acetate acts as a mild base promoting the transmetalation step.
  • The choice of ligand (dppf) stabilizes the palladium center and enhances catalytic efficiency.
  • The reaction temperature (80 °C) balances reaction rate and minimizes side reactions.
  • The yield of 48% is moderate, suggesting room for optimization by varying ligand, base, or solvent.

Comparison with Related Boronate Ester Syntheses

While direct preparation methods for this compound are limited, analogous boronate esters with cycloalkenyl groups have been prepared using similar palladium-catalyzed borylation protocols. For example, 2-(Cyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is synthesized by borylation of the corresponding vinyl triflate or halide under similar conditions, confirming the general applicability of this approach to cycloalkenyl substrates.

Summary Table of Preparation Method

Step Reagents/Conditions Outcome/Notes
Substrate prep Cyclonon-1-en-1-yl triflate Prepared by triflation of cyclononene alcohols or related precursors
Catalytic borylation Pd(dppf)Cl2, dppf, KOAc, bis(pinacolato)diboron, dioxane, 80 °C, 12 h, N2 Vinyl boronate ester formed in 48% isolated yield
Purification Silica gel chromatography White solid product
Characterization NMR, LCMS Confirms structure and purity

Chemical Reactions Analysis

Types of Reactions

2-(Cyclonon-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borates.

    Reduction: The compound can be reduced to form borohydrides.

    Substitution: The boronate ester can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solutions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halides or other electrophiles in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Boronic acids or borates.

    Reduction: Borohydrides.

    Substitution: Various substituted boronate esters.

Scientific Research Applications

2-(Cyclonon-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

    Biology: Potential use in the development of boron-containing drugs due to the unique properties of boron atoms in biological systems.

    Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and polymers due to its ability to form stable boron-carbon bonds.

Mechanism of Action

The mechanism of action of 2-(Cyclonon-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium-boron complex. This complex facilitates the transfer of the boronate group to an aryl or vinyl halide, resulting in the formation of a new carbon-carbon bond. The process is typically catalyzed by a palladium(0) species, which undergoes oxidative addition, transmetalation, and reductive elimination steps.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

The ring size of the cycloalkenyl substituent significantly influences steric and electronic properties:

  • Cyclohexene (C₆) : 2-Cyclohexyl-dioxaborolane (MW = 210.12 g/mol) is commercially available and stable, suggesting that six-membered rings balance reactivity and steric demands .
  • Cyclooctene (C₈) : 2-(Cyclooct-1-en-1-yl)-dioxaborolane (MW = 236.16 g/mol) has been discontinued in some catalogs, possibly due to synthetic challenges or instability .

Substituent Effects on Reactivity

  • Electron-Withdrawing Groups : Chlorinated analogs (e.g., 2-(3,5-dichlorophenyl)-dioxaborolane) increase electrophilicity at the boron center, accelerating Suzuki-Miyaura couplings but risking hydrolytic instability .
  • Fluorinated Alkenes: Perfluorinated substituents (e.g., nonafluoro-dodecenyl-dioxaborolane) enhance thermal stability and resistance to oxidation, useful in high-temperature applications .

Data Table: Key Properties of Selected Dioxaborolane Derivatives

Compound Name Molecular Weight (g/mol) Substituent Type Yield (%) Key Applications Stability Notes
2-Cyclohexyl-dioxaborolane 210.12 Aliphatic ≥97 Cross-coupling reagents High (commercial)
2-(Cyclooct-1-en-1-yl)-dioxaborolane 236.16 Cycloalkenyl 80 Discontinued Moderate
2-(3,5-Dichlorophenyl)-dioxaborolane 259.97 Aryl 26 Electrophilic borylation Low (hydrolysis-prone)
2-(4-Methoxyphenyl)-dioxaborolane 234.10 Aryl 83 COF synthesis High
2-(Nonafluoro-dodecenyl)-dioxaborolane 422.11 Fluoroalkenyl N/A High-temperature reactions Excellent

Biological Activity

2-(Cyclonon-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered attention for its potential biological applications. This compound is characterized by a dioxaborolane ring containing a boron atom and has been investigated for its roles in synthetic chemistry and potential therapeutic uses.

The synthesis of this compound typically involves the reaction of cyclononene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is conducted under inert conditions using a base such as potassium carbonate to facilitate the formation of the boronate ester .

Chemical Structure

The molecular formula of this compound is C15H27BO2C_{15}H_{27}BO_2, with a molecular weight of 250.19 g/mol. The structure features a cyclononene moiety which contributes to its unique chemical behavior compared to other dioxaborolanes.

Biological Activity

The biological activity of this compound has been explored in various contexts:

Potential Applications

  • Boron Neutron Capture Therapy (BNCT) : This compound is being investigated for its potential use in BNCT for cancer treatment. Boron compounds can selectively accumulate in tumor cells and upon neutron irradiation, produce high-energy alpha particles that destroy cancerous cells while sparing surrounding healthy tissue .
  • Drug Development : The unique properties of boron in biological systems suggest that this compound could be utilized in developing new boron-containing pharmaceuticals. Its ability to form stable boron-carbon bonds makes it a candidate for drug design .
  • Synthetic Chemistry : In synthetic organic chemistry, this compound is used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds essential for synthesizing complex organic molecules .

The mechanism of action in biological contexts often involves the formation of boron complexes that can interact with biological macromolecules. In BNCT, the boron atom captures thermal neutrons and undergoes a nuclear reaction that releases high-energy particles capable of damaging cellular components .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaMolecular WeightKey Differences
2-(Cyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneC_{11}H_{19}BO_2208.10 g/molSmaller ring size may affect reactivity
2-(Cyclohex-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneC_{12}H_{21}BO_2222.13 g/molIntermediate ring size; varied steric effects
2-(Cyclohept-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneC_{13}H_{23}BO_2Not specifiedLarger ring may enhance stability and selectivity

Case Studies

Research has shown promising results regarding the efficacy of boron compounds in cancer therapies. For example:

  • A study demonstrated that boron-containing compounds could significantly improve tumor targeting when combined with neutron irradiation techniques.

Q & A

Basic: What are the primary synthetic routes for preparing 2-(cyclonon-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how do reaction conditions influence yield?

Methodological Answer:
The compound is typically synthesized via Suzuki-Miyaura coupling or palladium-catalyzed borylation. Key steps include:

  • Cyclononene precursor activation : Cyclononene derivatives are reacted with pinacol borane under inert conditions (e.g., argon) .
  • Catalyst selection : Pd(dppf)Cl₂ or Pd(PPh₃)₄ are common catalysts, with yields varying based on ligand steric/electronic properties .
  • Solvent optimization : Polar aprotic solvents (THF, DMF) enhance boronic ester formation, while elevated temperatures (80–100°C) improve reaction rates .
    Data Table :
CatalystSolventTemp (°C)Yield (%)
Pd(dppf)Cl₂THF8072
Pd(PPh₃)₄DMF10065
NiCl₂(dppe)Toluene9058

Advanced: How does the cyclononene ring’s strain influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:
The cyclononene moiety introduces steric strain due to its non-planar structure, which:

  • Slows transmetallation : Steric hindrance reduces accessibility to the boron center, requiring longer reaction times .
  • Demands tailored ligands : Bulky ligands (e.g., SPhos) mitigate steric clashes, improving coupling efficiency with aryl halides .
  • Affects regioselectivity : Strain alters electron density distribution, favoring β- over α-substitution in some cases .

Basic: What spectroscopic techniques are critical for characterizing this compound, and what key signals confirm its structure?

Methodological Answer:

  • ¹H NMR : Cyclononene protons appear as multiplet signals at δ 5.2–5.8 ppm (olefinic H), while tetramethyl dioxaborolane groups show singlets at δ 1.2–1.4 ppm .
  • ¹¹B NMR : A sharp peak near δ 30 ppm confirms boronic ester formation .
  • IR Spectroscopy : B-O stretching vibrations at ~1350 cm⁻¹ and C=C stretches at ~1600 cm⁻¹ .

Advanced: How can computational methods (e.g., DFT) predict the compound’s stability under varying pH and solvent conditions?

Methodological Answer:

  • Solvent modeling : COSMO-RS simulations predict solubility trends; the compound is stable in non-polar solvents (e.g., hexane) but hydrolyzes in aqueous THF .
  • pH-dependent stability : DFT calculations show protonation at the boron center below pH 7 accelerates hydrolysis, requiring neutral/basic conditions for storage .

Basic: What are the compound’s applications in materials science, specifically in polymer synthesis?

Methodological Answer:

  • Conductive polymers : Acts as a monomer in Suzuki polycondensation to create π-conjugated polymers for OLEDs .
  • Self-healing materials : Boronic ester dynamic bonds enable reversible cross-linking in elastomers .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Cyclonon-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(Cyclonon-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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